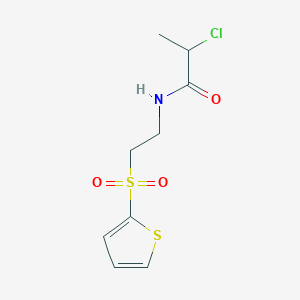
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” is a chemical compound with the molecular formula C20H23N3O3 . It is listed in the PubChem database with the CID 91626312 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C20H23N3O3 . It contains a pyrimidin-2-yloxy group attached to a cyclohexyl group, which is further attached to an isochroman-3-carboxamide group .Scientific Research Applications
Mass Spectrometry Applications
- Study of N-(pyrimidin-2-yl)amino Acids: N-(pyrimidin-2-yl)-glycine, -alanine, and -phenylalanine, and their methyl esters were investigated using electron impact (EI) mass spectrometry. This study provides insights into the decomposition behaviors of these compounds under EI, which can be crucial for understanding similar compounds like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide (Plaziak, Spychała, & Golankiewicz, 1991).
Synthesis and Biological Evaluation
- Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones: A method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones has been developed, which might provide insights into synthesizing related structures (Davoodnia, Roshani, Malaeke, & Bakavoli, 2008).
- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to our compound of interest, is shown to be an effective inhibitor of histone deacetylases, highlighting potential applications in cancer treatment (Zhou et al., 2008).
Photophysical Properties
- Pyrimidine-Phthalimide Derivatives for pH Sensing: The design and synthesis of pyrimidine-phthalimide derivatives with potential application in pH sensing, which might be relevant for exploring similar applications for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide (Yan et al., 2017).
properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(18-12-14-4-1-2-5-15(14)13-25-18)23-16-6-8-17(9-7-16)26-20-21-10-3-11-22-20/h1-5,10-11,16-18H,6-9,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBUCXEDDUPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2588451.png)


![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)


![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)
